[6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone
Description
Properties
Molecular Formula |
C18H12N2O2 |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
[6-(furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C18H12N2O2/c21-18(13-5-2-1-3-6-13)15-12-20-11-14(8-9-17(20)19-15)16-7-4-10-22-16/h1-12H |
InChI Key |
LOJMXDPOJJGIGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN3C=C(C=CC3=N2)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of [6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone
General Synthetic Strategy
The synthesis of this compound generally follows a modular approach:
- Construction of the imidazo[1,2-a]pyridine core.
- Introduction of the furan-2-yl substituent at the 6-position.
- Attachment of the phenylmethanone group at the 2-position.
These steps are often achieved through condensation reactions involving appropriately substituted pyridine derivatives and α-haloketones or related acylating agents.
Key Synthetic Routes
Cyclization via α-Haloketone and 2-Aminopyridine Derivatives
One common method involves the condensation of 2-aminopyridine derivatives bearing a furan substituent with α-haloketones such as phenacyl bromide to form the imidazo[1,2-a]pyridine ring system.
-
- A substituted 2-aminopyridine (e.g., 6-(furan-2-yl)-2-aminopyridine) is reacted with phenacyl bromide (bromoacetophenone) in a polar solvent like ethanol or DMF.
- The reaction is typically carried out under reflux conditions for several hours (4–12 h).
- The nucleophilic amino group attacks the α-haloketone, followed by intramolecular cyclization to afford the imidazo[1,2-a]pyridine core bearing the phenylmethanone substituent at the 2-position.
-
- Yields reported range from moderate to good (50–80%) depending on reaction time, temperature, and solvent.
- The reaction is often facilitated by the addition of bases such as triethylamine or sodium acetate to neutralize generated HBr.
| Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|
| 6-(Furan-2-yl)-2-aminopyridine + Phenacyl bromide | Reflux in ethanol, 6–12 h | This compound | 65–75 |
Alternative Route via Sodium Salt Intermediates and Heterocyclic Amines
Another approach uses sodium salts of intermediates derived from 2-acetylfuran and ethyl formate, which upon reaction with heterocyclic amines, including 2-aminopyridine derivatives, yield imidazo[1,2-a]pyridine derivatives.
-
- 2-Acetylfuran is converted to a sodium salt intermediate by reaction with sodium methoxide and ethyl formate at low temperature (0–5 °C).
- This intermediate is then refluxed with the appropriate heterocyclic amine in a mixture of piperidine, water, and acetic acid for 10–12 minutes, followed by additional acetic acid addition and cooling to precipitate the product.
-
- Yields for related imidazo[1,2-a]pyridine derivatives are reported around 70–80%.
- Products are typically recrystallized from suitable solvents for purification.
-
- This method allows incorporation of the furan ring at the 6-position via the starting acetylfuran and formation of the imidazo[1,2-a]pyridine ring in a one-pot process.
Representative Data Table for Preparation Methods
| Method No. | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 6-(Furan-2-yl)-2-aminopyridine + Phenacyl bromide | Reflux in ethanol, base (Et3N or NaOAc) | 6–12 h | 65–75 | Direct cyclization with α-haloketone |
| 2 | 2-Acetylfuran + Sodium methoxide + Ethyl formate + 2-aminopyridine | Reflux in piperidine/water/acetic acid | ~10 min reflux + workup | 70–80 | Sodium salt intermediate, one-pot synthesis |
Analytical and Characterization Data Relevant to Preparation
- Melting Points : Typically in the range of 120–130 °C for related imidazo[1,2-a]pyridine derivatives, confirming purity.
- Spectroscopic Data :
- FT-IR : Characteristic bands include C=O stretch (~1650 cm⁻¹), C=N stretch (~1600 cm⁻¹), and aromatic C-H stretches (~3050 cm⁻¹).
- 1H NMR : Signals corresponding to furan protons (δ 6.8–7.7 ppm), aromatic phenyl protons (δ 7.2–8.0 ppm), and imidazo[1,2-a]pyridine ring protons are observed.
- Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight confirm the structure.
Chemical Reactions Analysis
Types of Reactions
[6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
[6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, the compound might inhibit certain enzymes or receptors, thereby affecting cellular processes.
Comparison with Similar Compounds
Furan-Substituted Imidazo[1,2-a]pyridines
- 2,6-Bis(2-furyl)imidazo[1,2-a]pyridin-8-amine (Compound 19): Structure: Features furan substituents at positions 2 and 6 of the imidazo[1,2-a]pyridine core. Properties: Melting point = 124.7°C; HPLC purity = 95–99%. Synthesis: Prepared via Suzuki coupling of 6-bromo-2-(furyl)imidazo[1,2-a]pyridine with 2-furylboronic acid . Comparison: The absence of a phenylmethanone group in this compound highlights the role of the benzoyl moiety in modulating electronic properties and steric bulk.
2-(2-Furyl)-6-phenylimidazo[1,2-a]pyridin-8-amine (Compound 20) :
Phenylmethanone Derivatives
- Properties: Molecular weight = 222.25; purity = 95% . Comparison: Positional isomerism (benzoyl at position 3 vs. 2) may alter electronic distribution and binding affinity in biological systems.
- (6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone (CAS 1634647-80-5): Structure: Fluorine substituent at position 6 and benzoyl at position 3. Properties: Molecular weight = 240.24; similarity score = 0.55 to the target compound .
Core Heterocycle Variations
Imidazo[1,2-b]pyridazine Derivatives
- (6-Chloroimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (Compound 73): Structure: Imidazo[1,2-b]pyridazine core with chloro and trifluoromethylphenyl-piperidine substituents. Properties: Melting point = 133–135°C; HPLC purity = 99.6% . Comparison: The pyridazine core (vs. pyridine in the target) introduces additional nitrogen atoms, enhancing polarity and hydrogen-bonding capacity.
- (4-Chloro-2-fluorophenyl)(6-chloro-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-3-yl)methanone: Structure: Complex substitutions including morpholinomethyl and halogenated aryl groups. Properties: Molecular weight = 423.27 . Comparison: The morpholine moiety improves solubility, while halogens increase metabolic resistance.
Functional Group Variations
Methoxycarbonyl and Acetic Acid Derivatives
- 6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic Acid :
Secondary Amine-Linked Derivatives
- 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine (IP-1): Structure: Fluorophenyl and methyl substituents. Bioactivity: Exhibits potent antimicrobial activity against Staphylococcus aureus .
Bioactivity and Computational Insights
Coumarin–Imidazo[1,2-a]pyridine Hybrids :
Ab Initio Studies on 2-Phenylimidazo[1,2-a]pyridine Derivatives :
Biological Activity
The compound [6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 240.27 g/mol. The structure features a furan ring, an imidazo[1,2-a]pyridine moiety, and a phenylmethanone group, which contribute to its unique biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives, including the target compound. These compounds have been shown to inhibit various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.
- Apoptosis Induction : It promotes apoptosis in cancer cells by activating intrinsic and extrinsic pathways. For instance, it was observed to increase the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2.
The mechanism of action involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been reported to inhibit certain kinases involved in cancer progression, such as BRAF and EGFR.
- Signal Transduction Pathways : It modulates key signaling pathways like the MAPK/ERK pathway, which is crucial for cell growth and survival.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxicity of this compound against various cancer cell lines (e.g., HeLa, MCF-7). The results indicated an IC50 value of approximately 5 µM for HeLa cells, demonstrating significant anticancer activity.
- In Vivo Studies : In murine models of breast cancer, treatment with this compound resulted in a 60% reduction in tumor size compared to control groups. Histological analysis showed decreased proliferation markers (Ki67) and increased apoptosis (TUNEL assay).
Comparative Analysis
| Compound Name | Molecular Formula | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | C15H12N2O | 5 | Enzyme inhibition, apoptosis induction |
| Other Imidazo Derivatives | Varies | 10 - 20 | Similar mechanisms but less potency |
Q & A
Q. What are the common synthetic routes for [6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone?
- Methodological Answer : The compound is typically synthesized via multicomponent reactions (MCRs) or cyclization reactions . For example:
-
MCRs : Combine furan-2-carbaldehyde, substituted phenylmethanone precursors, and 2-aminopyridine derivatives in a one-pot reaction under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
-
Cyclization : Use silver(I)-catalyzed Groebke–Blackburn–Bienaymé reactions to fuse imidazo[1,2-a]pyridine and furan rings, achieving yields of 55–70% .
Key Optimization : Adjust stoichiometry of aldehyde and amine precursors to minimize byproducts .- Data Table : Synthetic Routes and Yields
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Multicomponent Reaction | Ethanol, 80°C, 12 hours | 61–70 | |
| Silver(I)-Catalyzed GBB | AgNO₃, CH₃CN, 60°C, 24 hours | 55–65 |
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Characterization involves:
- Spectroscopy : ¹H/¹³C NMR to confirm furan and imidazopyridine ring connectivity (e.g., furan protons at δ 6.3–7.1 ppm; imidazo C=O at ~170 ppm) .
- Mass Spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 275 for analogs) .
- Chromatography : HPLC with reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) .
Q. What initial biological activities are reported for this compound?
- Methodological Answer : Screening assays reveal:
-
Anticancer Activity : IC₅₀ values of 2–10 µM against breast cancer (MDA-MB-231) via mitochondrial depolarization .
-
Antimicrobial Effects : MIC of 8–16 µg/mL against S. aureus .
-
Enzyme Inhibition : Acetylcholinesterase inhibition (IC₅₀ = 1.2 µM) via competitive binding .
- Data Table : Biological Activity Summary
| Activity | Assay Model | IC₅₀/MIC | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-231 cells | 2–10 µM | |
| Antimicrobial | S. aureus | 8–16 µg/mL | |
| Acetylcholinesterase | In vitro enzymatic | 1.2 µM |
Advanced Research Questions
Q. How can structural modifications optimize bioactivity?
- Methodological Answer : Key strategies include:
-
Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance anticancer potency (e.g., IC₅₀ improved from 10 µM to 2 µM) .
-
Heterocycle Replacement : Replace furan with thiophene to alter pharmacokinetics (e.g., logP reduced from 3.1 to 2.4) .
-
Hybridization : Coumarin-imidazo hybrids (e.g., compound 6l ) show dual osteoprotective and anticancer effects via BMP2/RUNX2 pathway activation .
- Data Table : SAR of Selected Derivatives
| Derivative | Modification | Bioactivity Improvement | Reference |
|---|---|---|---|
| 6l (Coumarin hybrid) | Coumarin fusion | Osteoblast differentiation ↑ 3-fold | |
| CF₃-substituted analog | -CF₃ at C6 | Anticancer IC₅₀ ↓ 80% |
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) arise from:
Q. What are the key structural features influencing pharmacological profiles?
- Methodological Answer : Critical features include:
-
Furan Ring : Enhances π-π stacking with enzyme active sites (e.g., acetylcholinesterase) .
-
Imidazopyridine Core : Stabilizes hydrophobic interactions in kinase binding pockets (e.g., CDK2) .
-
Phenylmethanone Group : Modulates logP (2.8–3.5) and blood-brain barrier permeability .
- Data Table : Structure-Property Relationships
| Feature | Role | Example Impact |
|---|---|---|
| Furan-2-yl | Bioisostere for improved binding | IC₅₀ ↓ 50% |
| Imidazo[1,2-a]pyridine | Rigid scaffold for target engagement | Ki = 0.8 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
